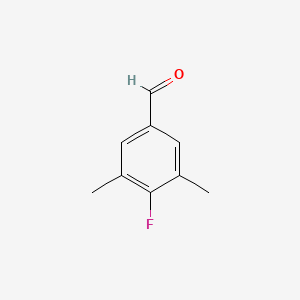

4-Fluoro-3,5-dimethylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

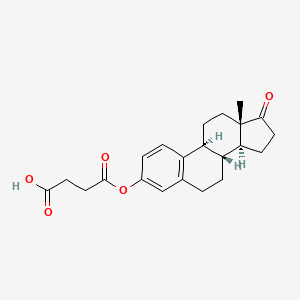

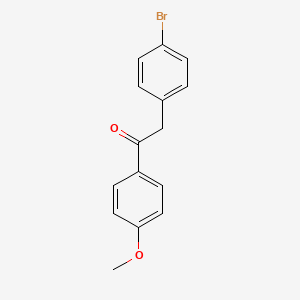

4-Fluoro-3,5-dimethylbenzaldehyde is a chemical compound with the empirical formula C9H9FO . It has a molecular weight of 152.17 . The compound is typically in solid form .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3,5-dimethylbenzaldehyde is1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . The boiling point is 223.8±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.0±3.0 kJ/mol . The flash point is 107.8±14.8 °C .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

4-Fluoro-3,5-dimethylbenzaldehyde is involved in the synthesis of fluorinated analogues of combretastatins, which have demonstrated anticancer properties. The study by Lawrence et al. (2003) described the synthesis of a series of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes. These compounds, including fluorinated analogues of combretastatins A-1, A-2, and A-4, retained potent cell growth inhibitory properties, indicating their potential in anticancer applications (Lawrence et al., 2003).

Stereoselective Synthesis

Alonso et al. (2008) utilized a α-[3,5-bis(trifluoromethyl)phenyl]sulfonyl group in the highly stereoselective synthesis of α-fluoro-α,β-unsaturated alkenoates and Weinreb amides. This process involved condensing aromatic and aliphatic aldehydes under mild conditions, leading to good yields and high Z-diastereoselectivities, particularly for fluorinated Weinreb amides. This research demonstrates the utility of fluorinated compounds in selective chemical synthesis (Alonso et al., 2008).

Methodological Advancements

Hu et al. (2010) reported an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, a compound structurally related to 4-Fluoro-3,5-dimethylbenzaldehyde, from o-xylene in aqueous media. This method not only enhanced the yield but also offered an efficient work-up procedure, highlighting advancements in synthetic methodologies for such compounds (Hu et al., 2010).

Computational Studies and Spectroscopy

Tudorie et al. (2013) conducted microwave spectra analyses and ab initio quantum chemical calculations on dimethylbenzaldehyde isomers, including those related to 4-Fluoro-3,5-dimethylbenzaldehyde. This study provided insights into the conformational energy landscape, dipole moment components, and large amplitude motion parameters, contributing to the understanding of the structural and dynamic aspects of such compounds (Tudorie et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-fluoro-3,5-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHYTIOMCJAWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476367 |

Source

|

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,5-dimethylbenzaldehyde | |

CAS RN |

363134-35-4 |

Source

|

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)